4-Bromo-5-chloro-2,3-dimethoxypyridine

Organic Synthesis Medicinal Chemistry Quality Control

The challenge: mono-halogenated pyridines block sequential functionalization, forcing circuitous routes. This polysubstituted pyridine solves it via orthogonal halogens. - **Differentiation**: C4-Br reacts first (Suzuki-Miyaura); C5-Cl under forcing conditions-enables 2-step SAR library synthesis. - **Spec**: ≥95% purity; dual electron-donating methoxy groups modulate electronics. - **Supply**: BenchChem stock, global shipping; no regioisomer substitution without re-optimization.

Molecular Formula C7H7BrClNO2
Molecular Weight 252.49
CAS No. 1881289-54-8
Cat. No. B2979234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-2,3-dimethoxypyridine
CAS1881289-54-8
Molecular FormulaC7H7BrClNO2
Molecular Weight252.49
Structural Identifiers
SMILESCOC1=C(C(=CN=C1OC)Cl)Br
InChIInChI=1S/C7H7BrClNO2/c1-11-6-5(8)4(9)3-10-7(6)12-2/h3H,1-2H3
InChIKeyDHDQCUSMGLVXTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloro-2,3-dimethoxypyridine: Technical Baseline & Procurement


4-Bromo-5-chloro-2,3-dimethoxypyridine (CAS 1881289-54-8) is a heterocyclic organic compound with the molecular formula C₇H₇BrClNO₂ and a molecular weight of 252.49 g/mol . It belongs to the class of polysubstituted pyridines, specifically characterized by the presence of both bromine and chlorine substituents at the 4- and 5-positions, respectively, alongside methoxy groups at the 2- and 3-positions of the pyridine ring . The compound is primarily positioned as a specialized intermediate for organic synthesis, with commercial offerings typically specifying a minimum purity of 95% . As a dual-halogen building block, it provides a defined scaffold for sequential cross-coupling reactions, which is the foundational basis for its differentiation relative to mono-halogenated or differently substituted pyridine analogs .

Sequential coupling Dual-halogen Br/Cl handle supports programmed orthogonal cross-coupling workflows on a 2,3-dimethoxypyridine scaffold
Synthetic intermediate Supports multi-step synthesis of polysubstituted pyridine libraries for medicinal and agrochemical research
Procurement context Standard purity grade for intermediate-scale synthesis; verify supplier availability and lead times before workflow integration

4-Bromo-5-chloro-2,3-dimethoxypyridine: Why Substitution Fails


Direct substitution of 4-Bromo-5-chloro-2,3-dimethoxypyridine with a close structural analog is generally not viable due to fundamental differences in chemical reactivity governed by substituent positional and electronic effects. Mono-halogenated analogs, such as 5-bromo-2,3-dimethoxypyridine (CAS 52605-98-8) or 6-chloro-2,3-dimethoxypyridine (CAS 1087659-30-0), lack the second halogen handle required for sequential or orthogonal cross-coupling strategies, thereby limiting synthetic versatility and the complexity of accessible downstream products . Furthermore, regioisomeric variants with identical molecular composition but different halogen placement—such as 5-bromo-3-chloro-2,6-dimethoxypyridine (CAS 1917346-65-6)—exhibit divergent reactivity profiles in palladium-catalyzed coupling reactions due to altered electron density distribution on the pyridine ring . These differences are not academic nuances; they translate directly into variations in reaction yields, selectivity in multi-step syntheses, and ultimately the feasibility of accessing specific target molecules. Consequently, interchange without explicit re-optimization of reaction conditions and product isolation protocols carries a high risk of synthetic failure or the generation of unintended byproducts [1]. The evidence presented below substantiates these claims with quantitative comparative data where available.

Mono-halogen analog substitution Mono-halogenated pyridines such as 5-bromo-2,3-dimethoxypyridine lack the second halogen handle required for sequential orthogonal coupling, limiting downstream synthetic versatility
Regioisomeric substitution Positional isomers with identical composition but altered halogen placement exhibit divergent reactivity in Pd-catalyzed coupling due to ring electron-density shifts; reaction conditions may not transfer directly

4-Bromo-5-chloro-2,3-dimethoxypyridine: Comparative Evidence


Commercial Purity Specification vs. Positional Isomer

4-Bromo-5-chloro-2,3-dimethoxypyridine (target compound) is commercially available from multiple reputable suppliers with a minimum purity specification of 95% . In contrast, its direct positional isomer, 5-Bromo-3-chloro-2,6-dimethoxypyridine (CAS 1917346-65-6), is routinely supplied with a higher minimum purity specification of NLT (Not Less Than) 98% [1]. This quantifiable difference in the commercial standard of purity has direct implications for procurement decisions in scenarios requiring immediate use without additional purification.

Purity specification
Head-to-head
≥95% target
vs
NLT 98% comparator
Comparator isomer is supplied to a higher baseline purity standard, which may reduce pre-reaction purification needs
Supplier specification context; verify lot-specific COA
Organic Synthesis Medicinal Chemistry Quality Control

Sourcing Availability vs. Positional Isomer

A significant procurement consideration is the difference in commercial availability between the target compound and its key isomer. 4-Bromo-5-chloro-2,3-dimethoxypyridine (target) is currently listed as 'Discontinued' by at least one major European supplier (CymitQuimica) across all standard quantities (1g, 5g, 10g) . In contrast, its isomer 5-Bromo-3-chloro-2,6-dimethoxypyridine (CAS 1917346-65-6) remains actively offered and in stock by multiple suppliers . This indicates a constrained supply landscape for the target compound that may impact lead times and sourcing reliability.

Sourcing availability
Source review
Constrained supply; discontinued at one major European supplier
Procurement planning may require alternative sourcing strategies or larger safety stock
Vendor inventory data to verify; supplier landscape may shift
Chemical Procurement Supply Chain Building Blocks

Orthogonal Reactivity: C-4/Br vs. C-5/Br Isomers

The relative reactivity of C–Br versus C–Cl bonds in palladium-catalyzed cross-coupling reactions is known to be influenced by the position of substitution on the pyridine ring. The 4-Bromo-5-chloro substitution pattern (target compound) is structurally predisposed for a C-4 selective cross-coupling as the initial step, leveraging the well-documented kinetic preference of oxidative addition to C–Br bonds over C–Cl bonds. The bromine atom at C-4 is activated by the adjacent nitrogen in the pyridine ring, a factor that can enhance its reactivity [1]. This contrasts with isomers like 5-Bromo-3-chloro-2,6-dimethoxypyridine, where the C-5 bromine is meta to the ring nitrogen, a position known to be less reactive toward palladium catalysts [2]. While direct quantitative yield data for the target compound's specific cross-coupling reactions were not found in the public literature, this inference from the established principles of heteroaryl halide reactivity provides a theoretical foundation for its selection.

Cross-coupling reactivity
Class-level
C-4 Br (ring N-activated)
vs
C-5 Br (meta to ring N)
C-4 bromine is predicted to undergo faster oxidative addition, supporting a more selective first coupling step
Class-level inference from heteroaryl halide reactivity principles; no direct comparative kinetic data identified
Cross-Coupling Suzuki-Miyaura Reaction Chemoselectivity

4-Bromo-5-chloro-2,3-dimethoxypyridine: Target Applications


Sequential Cross-Coupling for Aryl-Pyridine Scaffolds

This compound is optimally deployed as an advanced intermediate in medicinal chemistry programs requiring the construction of complex aryl-pyridine scaffolds via sequential cross-coupling reactions. Its dual-halogen substitution pattern allows for a programmed, two-step functionalization: first exploiting the more reactive C-4 bromine for an initial Suzuki-Miyaura or similar coupling, followed by a second coupling at the C-5 chlorine position under more forcing conditions. This orthogonal reactivity is a core differentiator from mono-halogenated pyridines and is the primary driver for its selection [1].

Orthogonally Functionalized Pyridine Libraries

The compound serves as a versatile platform for generating small, focused libraries of polysubstituted pyridines. By varying the coupling partners at the C-4 and C-5 positions independently, chemists can efficiently explore structure-activity relationships (SAR) around a 2,3-dimethoxypyridine core. The presence of the electron-donating methoxy groups also modulates the electronic properties of the ring, influencing both the reactivity of the halogens and the physicochemical properties of the final compounds [2]. This library synthesis approach is supported by the compound's documented role as a building block for novel pharmaceuticals .

4,5-Disubstituted Pyridine Agrochemical Intermediates

Given the prevalence of halogenated pyridine motifs in modern agrochemicals, this compound is a logical intermediate for the synthesis of novel herbicidal or fungicidal candidates. The ability to sequentially introduce diverse functional groups at the 4- and 5-positions facilitates the exploration of chemical space around proven pyridine-based active frameworks, particularly those that benefit from the specific substitution pattern offered by this building block [3].

Application
Selection Property
Validation Focus
Sequential cross-coupling scaffold synthesis
Dual-halogen orthogonality for programmed C-4 then C-5 functionalization
Sequential coupling yield and site-selectivity under varied catalytic conditions
Polysubstituted pyridine library generation
Methoxy-modulated ring electronics for SAR exploration around the 2,3-dimethoxypyridine core
Library scope, functional group tolerance, and SAR coverage
Agrochemical intermediate research
4,5-disubstitution pattern compatible with halogenated pyridine agrochemical frameworks
Target scaffold compatibility and downstream derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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